
2'-Fluo-AHC-c-di-GMP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2’-Fluo-AHC-c-di-GMP involves the conjugation of a fluorescein dye to one of the 2’-hydroxy groups of cyclic diguanosine monophosphate via a 9-atom spacer. The detailed synthetic route includes several steps such as the use of 1H-tetrazole in acetonitrile, iodine in pyridine and water, and dichloroacetic acid in dichloromethane . Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar laboratory procedures with scale-up considerations.
Análisis De Reacciones Químicas
2’-Fluo-AHC-c-di-GMP undergoes various chemical reactions, including substitution reactions where the fluorescein dye is attached to the cyclic diguanosine monophosphate. Common reagents used in these reactions include 1H-tetrazole, iodine, and dichloroacetic acid . The major product formed from these reactions is the fluorescently labeled cyclic diguanosine monophosphate, which retains the biological activity of the parent compound while allowing for fluorescence-based detection and analysis .
Aplicaciones Científicas De Investigación
2’-Fluo-AHC-c-di-GMP is a multifunctional dye with applications in a wide range of scientific research fields. In chemistry, it is used to study the properties and behaviors of cyclic dinucleotides. In biology, it helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, and distinguish cell types . In medicine, it is used in diagnostic assays and to monitor microorganisms. Additionally, it has applications in industry, such as in the development of dye-sensitized solar cells and functional textile processing .
Mecanismo De Acción
The mechanism of action of 2’-Fluo-AHC-c-di-GMP involves its role as a fluorescent analogue of cyclic diguanosine monophosphate. It binds to specific molecular targets and pathways involved in bacterial signaling and regulation. For example, it can interact with the flagellar motor in bacteria, modulating motor activity and influencing bacterial behavior . The fluorescein dye allows for the visualization of these interactions, providing valuable insights into the molecular mechanisms at play .
Comparación Con Compuestos Similares
2’-Fluo-AHC-c-di-GMP is unique due to its fluorescent labeling, which distinguishes it from other cyclic dinucleotides. Similar compounds include cyclic diadenosine monophosphate and cyclic guanosine monophosphate, which also serve as second messengers in bacterial signaling but lack the fluorescent properties of 2’-Fluo-AHC-c-di-GMP . The addition of the fluorescein dye makes 2’-Fluo-AHC-c-di-GMP particularly useful for fluorescence-based assays and imaging applications .
Propiedades
Fórmula molecular |
C48H48N12O21P2 |
|---|---|
Peso molecular |
1190.9 g/mol |
Nombre IUPAC |
[(1S,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(2-amino-6-oxo-1H-purin-9-yl)-3,12,18-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-9-yl] N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexyl]carbamate |
InChI |
InChI=1S/C48H48N12O21P2/c49-45-55-37-31(40(65)57-45)53-18-59(37)42-33(63)34-29(76-42)16-73-83(71,72)81-35-30(17-74-82(69,70)80-34)77-43(60-19-54-32-38(60)56-46(50)58-41(32)66)36(35)78-47(68)52-12-4-2-1-3-11-51-39(64)20-5-8-24-23(13-20)44(67)79-48(24)25-9-6-21(61)14-27(25)75-28-15-22(62)7-10-26(28)48/h5-10,13-15,18-19,29-30,33-36,42-43,61-63H,1-4,11-12,16-17H2,(H,51,64)(H,52,68)(H,69,70)(H,71,72)(H3,49,55,57,65)(H3,50,56,58,66)/t29-,30-,33-,34-,35-,36-,42-,43-/m1/s1 |
Clave InChI |
DWKJSRQSQKVRJI-OHPRDVBFSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OC(=O)NCCCCCCNC(=O)C8=CC9=C(C=C8)C2(C3=C(C=C(C=C3)O)OC3=C2C=CC(=C3)O)OC9=O)OP(=O)(O1)O)O |
SMILES canónico |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OC(=O)NCCCCCCNC(=O)C8=CC9=C(C=C8)C2(C3=C(C=C(C=C3)O)OC3=C2C=CC(=C3)O)OC9=O)OP(=O)(O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



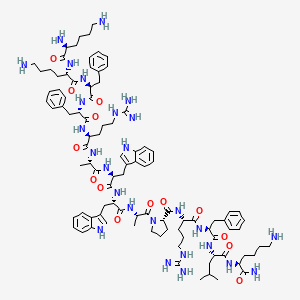
![N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12361790.png)
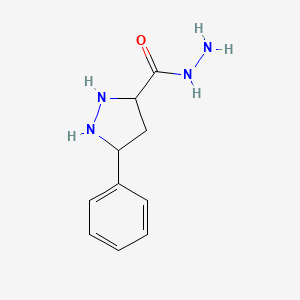
![2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12361809.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione](/img/structure/B12361818.png)
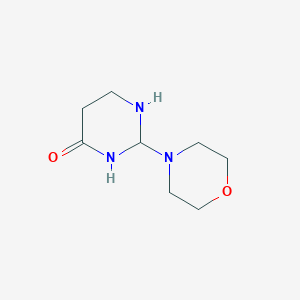
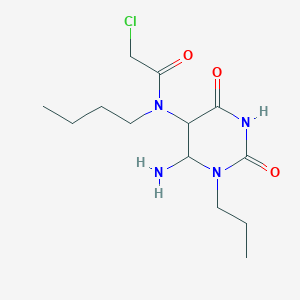
![(2S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxylic acid](/img/structure/B12361830.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12361840.png)
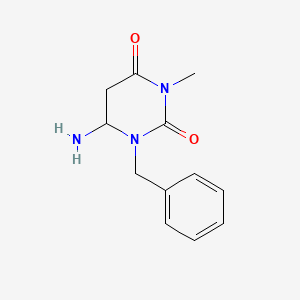
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B12361843.png)
![2-Amino-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12361852.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12361865.png)
